
(4-(2-Fluoroetil)piperazin-1-il)(tiofen-3-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone is a synthetic organic compound that features a piperazine ring substituted with a fluoroethyl group and a thiophene ring attached to a methanone group
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Pharmacology: Potential use as a pharmacophore in drug design due to its unique structural features.
Biochemical Studies: Investigation of its interactions with biological macromolecules.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic agents.
Industry
Materials Science: Application in the synthesis of novel materials with unique properties.
Chemical Manufacturing: Use as a building block in the production of specialty chemicals.
Mecanismo De Acción
Target of Action
The primary target of (4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone is the D3 dopamine receptor . This receptor plays a crucial role in the brain’s reward system and has been identified as a potential therapeutic target for substance use disorders .
Mode of Action
The compound interacts with the D3 dopamine receptor, acting as a ligand . It binds to the receptor with high affinity, which can lead to changes in the receptor’s activity
Pharmacokinetics
The compound’s solubility could be a factor influencing its bioavailability .
Result of Action
The result of the compound’s action on the D3 dopamine receptor could potentially lead to changes in dopamine signaling. This could, in turn, influence the functions associated with this pathway, such as reward and pleasure . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride.
Formation of the Methanone Group: The methanone group can be introduced through oxidation reactions using reagents such as chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production of (4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
(4-(2-Fluoroethyl)piperazin-1-yl)(phenyl)methanone: Similar structure but with a phenyl ring instead of a thiophene ring.
(4-(2-Fluoroethyl)piperazin-1-yl)(furan-3-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Structural Features: The presence of both a fluoroethyl group and a thiophene ring makes (4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone unique compared to its analogs.
Reactivity: The combination of these functional groups may result in unique reactivity and interaction profiles.
Propiedades
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2OS/c12-2-3-13-4-6-14(7-5-13)11(15)10-1-8-16-9-10/h1,8-9H,2-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNPKCQRVMATBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
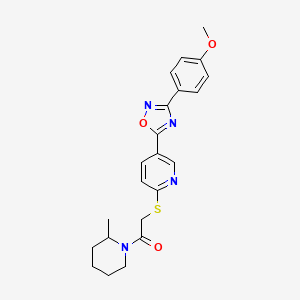
![3-Methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]quinazolin-4-one](/img/structure/B2387365.png)
![5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2387366.png)
![2-(2-(2,4-Dimethylphenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2387369.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2387371.png)

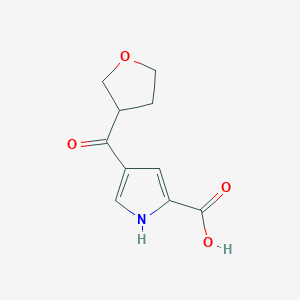
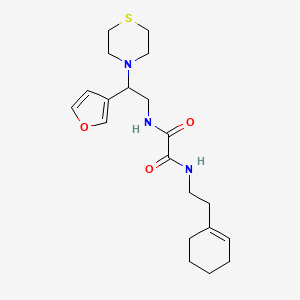
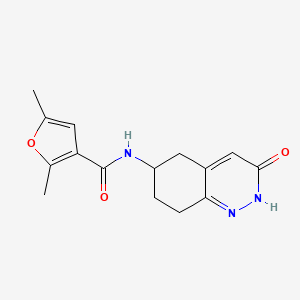
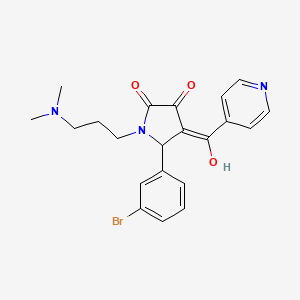
![2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile](/img/structure/B2387380.png)
![Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2387383.png)
![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2387384.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2387385.png)
